L-Serine, N-ethyl-

Description

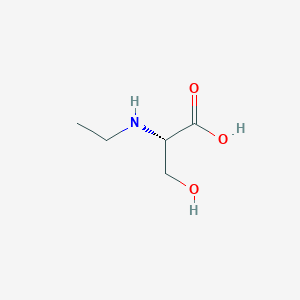

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(ethylamino)-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-2-6-4(3-7)5(8)9/h4,6-7H,2-3H2,1H3,(H,8,9)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQZPEAGXXTEAV-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H](CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475627 | |

| Record name | L-Serine, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83293-50-9 | |

| Record name | L-Serine, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthetic Pathways of N Ethylated Amino Acids

Discovery and Identification in Biological Systems

The discovery of N-alkylated amino acids has often been linked to the analysis of complex natural products. manchester.ac.uk For instance, L-theanine (N-ethyl-L-glutamine), a prominent N-ethylated amino acid, was first isolated from green tea leaves. researchgate.net Its discovery was pivotal in understanding the unique flavor profile of tea and has since spurred research into its various physiological effects.

In contrast, there is a lack of documented discovery or identification of L-Serine, N-ethyl- in biological systems based on available scientific literature. The identification of such compounds typically involves advanced analytical techniques like chromatography and mass spectrometry to isolate and characterize them from natural sources.

Enzymatic Pathways Leading to N-Ethyl Amino Acid Formation

The biosynthesis of N-alkylated amino acids is an enzyme-catalyzed process that showcases nature's ability to modify basic amino acid structures. manchester.ac.uk

The formation of N-alkylated amino acids is often catalyzed by a class of enzymes known as N-alkyltransferases. manchester.ac.uk These enzymes facilitate the transfer of an alkyl group from a donor molecule to the amino group of an amino acid. While N-methyltransferases are well-studied, the specific enzymes responsible for N-ethylation are less characterized. manchester.ac.uk In the case of L-theanine biosynthesis, theanine synthetase is the key enzyme that catalyzes the formation of an amide bond between the ethylamino group and the γ-carboxyl group of glutamic acid.

The biosynthesis of any modified amino acid begins with readily available precursors in the cell. For N-ethylated amino acids, the primary precursors are the parent amino acid and an ethyl group donor. In the well-documented biosynthesis of L-theanine in tea plants, the precursors are L-glutamic acid and ethylamine (B1201723).

The origin of ethylamine itself is a topic of interest. It is believed to be derived from the decarboxylation of alanine (B10760859) or through the metabolism of other compounds. The availability of these precursors is a key factor in determining the concentration of the final N-ethylated amino acid in an organism.

The ability of an organism to produce N-alkylated amino acids is encoded in its genome. The genes responsible for the synthesis of the necessary enzymes, such as N-alkyltransferases, determine the biosynthetic capabilities of the organism. In microorganisms, these genes are often found in biosynthetic gene clusters, which are groups of genes that are co-regulated and involved in the production of a specific secondary metabolite.

Genetic engineering has been employed to enhance the production of certain amino acids in microorganisms. By overexpressing the genes encoding key biosynthetic enzymes or by modifying regulatory pathways, it is possible to increase the yield of desired compounds. While this has been applied to proteinogenic amino acids, similar principles could be applied to the production of N-ethylated amino acids if the corresponding genes were identified.

Comparative Analysis with Related N-Substituted Amino Acid Biosynthesis (e.g., L-Theanine)

A comparative analysis of the biosynthesis of different N-substituted amino acids reveals both common principles and unique adaptations. The biosynthesis of L-theanine provides the best-studied example of an N-ethylated amino acid and serves as a valuable model for understanding the potential synthesis of other N-ethylated compounds like L-Serine, N-ethyl-.

The enzymatic reaction in L-theanine synthesis involves the activation of the γ-carboxyl group of glutamic acid, followed by the nucleophilic attack of ethylamine. A hypothetical biosynthetic pathway for L-Serine, N-ethyl- would likely involve a similar enzymatic logic, where L-serine and ethylamine are the substrates. An N-ethyltransferase would catalyze the formation of a new carbon-nitrogen bond.

The table below provides a comparative overview of the key components in the biosynthesis of L-theanine and a hypothetical pathway for L-Serine, N-ethyl-.

| Feature | L-Theanine Biosynthesis | Hypothetical L-Serine, N-ethyl- Biosynthesis |

| Parent Amino Acid | L-Glutamic Acid | L-Serine |

| Alkyl Group Donor | Ethylamine | Ethylamine |

| Key Enzyme Class | Synthetase/Ligase | N-Alkyltransferase |

| Bond Formed | Amide bond (γ-carboxyl) | Amine bond (α-amino) |

| Known Organisms | Camellia sinensis (Tea Plant) | Not yet identified |

It is important to reiterate that the pathway for L-Serine, N-ethyl- is purely speculative at this point due to the absence of direct research. Future studies involving the screening of natural sources and the characterization of novel N-alkyltransferases will be crucial in determining if and how this compound is synthesized in nature.

Chemical Synthesis and Stereochemical Control of N Ethyl L Serine and Its Analogs

Development of Stereoselective Synthetic Routes

The development of synthetic methodologies for N-Ethyl-L-Serine has been driven by the need for enantiomerically pure compounds for various scientific applications. Key strategies have been devised to introduce an ethyl group onto the nitrogen atom of L-serine while preserving the stereochemical integrity of the alpha-carbon.

Direct N-alkylation of unprotected amino acids presents an atom-economical and environmentally benign approach to synthesizing N-alkylated amino acids. researchgate.net A powerful catalytic strategy for the direct N-alkylation of unprotected α-amino acids with alcohols has been reported. researchgate.net This method is highly selective and produces water as the only byproduct, simplifying purification procedures. researchgate.net

In a notable example, the direct N,N-diethylation of L-serine was achieved with quantitative yield using a ruthenium-based catalyst. researchgate.net However, this particular study focused on di-alkylation, and achieving selective mono-N-ethylation of the unprotected amino acid remains a challenge. While a quantitative yield was achieved for N,N-diethyl-serine, some degree of racemization was observed, with the enantiomeric excess (ee) reported to be 86%. researchgate.net

Table 1: Direct N-Alkylation of L-Serine with Ethanol

| Catalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|

This "borrowing hydrogen" methodology involves the catalytic dehydrogenation of the alcohol to an aldehyde, followed by imine formation with the amino acid and subsequent reduction of the imine back to the N-alkylated amino acid. researchgate.net The challenge in achieving mono-alkylation lies in the fact that the initially formed mono-alkylated amine can compete with the starting amino acid for reaction with the aldehyde intermediate.

A common and effective strategy for the stereoselective synthesis of N-Ethyl-L-Serine involves the use of L-serine precursors where the amino and/or carboxyl groups are protected. This multi-step approach allows for controlled reactions at the nitrogen atom without affecting other reactive sites in the molecule.

A typical route begins with the protection of the amino group of L-serine, often with a tert-butoxycarbonyl (Boc) group. The synthesis of N-Boc-L-serine is a well-established procedure. orgsyn.org The carboxylic acid of N-Boc-L-serine can then be esterified, for example, to a methyl or ethyl ester, to prevent its participation in subsequent reactions. orgsyn.org

The N-ethyl group can then be introduced via reductive amination. This involves the reaction of the N-protected serine ester with acetaldehyde (B116499) in the presence of a reducing agent, such as sodium triacetoxyborohydride. nih.gov The protecting groups are subsequently removed to yield N-Ethyl-L-Serine. The use of protecting groups is crucial in this strategy to ensure that the ethylation occurs specifically at the nitrogen atom and to prevent unwanted side reactions.

A plausible synthetic sequence is as follows:

Protection of L-Serine: L-serine is reacted with di-tert-butyl dicarbonate (B1257347) to form N-Boc-L-serine. orgsyn.org

Esterification: The carboxylic acid of N-Boc-L-serine is converted to its ethyl ester (N-Boc-L-serine ethyl ester) using an appropriate esterification method.

N-Ethylation: The N-Boc-L-serine ethyl ester can then be subjected to conditions for N-ethylation. A common method for N-alkylation of N-acyl amino acids involves the use of a base like sodium hydride and an alkylating agent such as ethyl iodide. monash.edu

Deprotection: Finally, the Boc and ethyl ester protecting groups are removed under acidic conditions to afford N-Ethyl-L-Serine.

This derivatization approach provides excellent control over the stereochemistry, as the chiral center of the L-serine precursor is maintained throughout the synthetic sequence.

Chemoenzymatic methods leverage the high selectivity of enzymes to achieve enantiopure synthesis, often under mild reaction conditions. nih.govnih.gov For the synthesis of N-alkylated amino acids, enzymes such as transaminases and imine reductases are of particular interest. nih.govmanchester.ac.uk

While a direct chemoenzymatic synthesis of N-Ethyl-L-Serine has not been extensively reported, related enzymatic transformations suggest its feasibility. For instance, imine reductases (IREDs) catalyze the asymmetric reduction of imines to chiral amines and have been employed in the synthesis of various N-alkylated compounds. acs.orgugent.be A potential chemoenzymatic route to N-Ethyl-L-Serine could involve the reductive amination of a keto-acid precursor, such as 3-hydroxy-2-oxopropanoic acid, with ethylamine (B1201723), catalyzed by a stereoselective imine reductase or another suitable enzyme. nih.govwikipedia.org

Another relevant chemoenzymatic process is the polymerization of L-serine ethyl ester catalyzed by the protease papain in an aqueous medium. acs.org This reaction proceeds without the need for side-group protection and demonstrates the utility of enzymes in manipulating serine derivatives. acs.org While this specific example leads to a polymer, it highlights the potential for enzymatic reactions at the amino group of serine esters. By carefully selecting the enzyme and reaction conditions, it is conceivable that a controlled mono-N-ethylation could be achieved.

The development of chemoenzymatic routes is an active area of research, driven by the demand for greener and more efficient synthetic methods. nih.gov

Investigation of Reaction Mechanisms and Catalysis in N-Ethyl-L-Serine Synthesis

A thorough understanding of reaction mechanisms and the role of catalysts is paramount for optimizing the synthesis of N-Ethyl-L-Serine. This includes the strategic use of protecting groups and the fine-tuning of reaction conditions to maximize yield and purity.

Protecting groups are indispensable tools in the synthesis of complex molecules like N-Ethyl-L-Serine, ensuring that specific functional groups react in a controlled manner. jocpr.comwikipedia.org In the context of N-ethylation of L-serine, the primary purpose of protecting groups is to mask the carboxylic acid and hydroxyl functionalities, thereby directing the ethylation to the amino group.

Commonly used amino-protecting groups in peptide synthesis and amino acid chemistry include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. creative-peptides.comiris-biotech.de The Boc group is typically introduced using di-tert-butyl dicarbonate and is stable under basic conditions but can be readily removed with acid. orgsyn.org The Cbz group is introduced using benzyl (B1604629) chloroformate and is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. creative-peptides.com

The choice of protecting group can significantly influence the efficiency and selectivity of the N-ethylation step. For instance, the steric bulk of the protecting group can affect the accessibility of the nitrogen atom to the ethylating agent. Furthermore, the electronic properties of the protecting group can modulate the nucleophilicity of the nitrogen.

An orthogonal protecting group strategy is often employed, where different protecting groups that can be removed under distinct conditions are used for different functional groups. jocpr.comiris-biotech.de For example, the amino group of L-serine could be protected with a Boc group, while the hydroxyl group is protected as a benzyl ether (Bzl). peptide.com This allows for the selective deprotection of one group while the other remains intact, providing greater synthetic flexibility.

Table 2: Common Protecting Groups in L-Serine Chemistry

| Protecting Group | Abbreviation | Protected Functional Group | Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Amine | Acidic (e.g., TFA) |

| Benzyloxycarbonyl | Cbz, Z | Amine | Catalytic Hydrogenation |

| Benzyl | Bzl | Hydroxyl, Carboxyl | Catalytic Hydrogenation |

The strategic selection and manipulation of these protecting groups are critical for achieving a high yield of the desired N-Ethyl-L-Serine with excellent stereochemical purity.

Maximizing the yield and purity of N-Ethyl-L-Serine requires careful optimization of various reaction parameters, including temperature, solvent, catalyst loading, and reaction time. The optimal conditions are highly dependent on the specific synthetic route being employed.

In the chemoenzymatic polymerization of L-serine ethyl ester, for example, the pH of the reaction medium was found to be a critical factor, with the maximum yield of poly(L-serine) obtained at a pH of 8.5. acs.org The monomer concentration also significantly influenced the yield, with an optimal concentration of 1.5 M. acs.org These findings underscore the importance of optimizing reaction parameters in enzyme-catalyzed transformations.

For chemical syntheses, such as reductive amination, the choice of solvent can impact the solubility of reactants and the reaction rate. The temperature must be carefully controlled to ensure a reasonable reaction rate without promoting side reactions or racemization. In the synthesis of N-Boc-L-serine methyl ester, the reaction is initially conducted at a low temperature (5°C) and then allowed to warm to room temperature. orgsyn.org

Synthesis of N-Ethyl-L-Serine Derivatives and Structural Analogs

The synthesis of derivatives and structural analogs of N-Ethyl-L-Serine often leverages established methodologies in peptide and amino acid chemistry. While direct synthesis routes for N-Ethyl-L-Serine are not extensively detailed in broad literature, the synthesis of its structural analogs, particularly other N-substituted and O-substituted L-serine compounds, provides a clear framework for its potential preparation and modification. These syntheses typically involve the protection of one functional group while another is modified. For instance, the synthesis of D,L-serine has been achieved through the selective reduction of N-acyl derivatives of ethyl aminomalonate, followed by hydrolysis. cdnsciencepub.com This approach, using reducing agents like sodium borohydride (B1222165), indicates that modifications at the nitrogen atom are a common strategy for creating serine analogs. cdnsciencepub.com

Structural analogs of N-Ethyl-L-Serine include a variety of compounds where the ethyl group is replaced by other substituents or where other parts of the L-serine backbone are modified. For example, N-acetyl-L-serine is a common derivative synthesized by reacting L-serine methyl ester with acetic acid and triethylamine (B128534) in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). chemicalbook.com Other analogs that have been synthesized for research purposes include H-Ser(tBu)-OMe x HCl, which was identified for its ability to suppress osteoclastogenesis. nih.gov Furthermore, L-serine has been conjugated with various antioxidant acids to form amides, and its hydroxyl group has been esterified with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241). researchgate.net These examples underscore the versatility of the L-serine scaffold for creating a diverse range of structural analogs with potential biological activities.

Below is a table summarizing the synthesis of various L-serine structural analogs, which could be adapted for N-Ethyl-L-Serine.

| Analog/Derivative | Starting Materials | Key Reagents/Conditions | Result |

| D,L-Serine | Ethyl acetamidomalonate | Sodium borohydride (NaBH4), water/alcohol, followed by acid hydrolysis | Selective reduction of one ester group to yield D,L-serine. cdnsciencepub.com |

| Methyl N-acetyl-L-serinate | Methyl (2S)-2-amino-3-hydroxypropanoate hydrochloride, acetic acid | Triethylamine, N,N'-dicyclohexylcarbodiimide (DCC), methylene (B1212753) chloride | Formation of the N-acetylated serine methyl ester. chemicalbook.com |

| L-serine amides | L-serine, various carboxylic acids (e.g., Trolox, phenolic derivatives of cinnamic acid) | Coupling agents (e.g., DCC) | Amidation of the L-serine amino group. researchgate.net |

| L-serine esters | L-serine, Ibuprofen | Esterification catalysts | Esterification of the L-serine hydroxyl group. researchgate.net |

| Boc-(2-(2-methoxyethoxy)ethyl)-L-serine derivative | Boc-L-serine | Multi-step synthesis involving protection and coupling reactions | A conformationally preorganized γ-peptide nucleic acid monomer. cmu.edu |

Design Principles for Functionalized N-Ethyl-L-Serine Conjugates

The design of functionalized N-Ethyl-L-Serine conjugates is guided by principles aimed at enhancing specific properties of a parent molecule, such as therapeutic efficacy, solubility, or targeted delivery. nih.gov Conjugation involves attaching another chemical entity—be it a small molecule, a polymer, or a peptide—to the N-Ethyl-L-Serine scaffold. The choice of conjugation strategy depends on the available functional groups: the secondary amine, the carboxylic acid, and the primary hydroxyl group.

Key design principles for these conjugates include:

Linker Chemistry : The choice of a linker to connect N-Ethyl-L-Serine to another molecule is critical. nih.gov Linkers can be designed to be stable or cleavable under specific physiological conditions (e.g., changes in pH or enzyme presence), allowing for controlled release of an active molecule.

Target Functional Group : The conjugation strategy targets one of the three main functional groups. For example, the carboxyl group can be activated to form an amide bond with an amine-containing molecule. nih.gov Similarly, the secondary amine can react with activated esters, and the hydroxyl group can form esters or ethers. researchgate.netnih.gov

Desired Outcome : The overarching goal dictates the design. If the aim is to improve water solubility, a hydrophilic polymer like polyethylene (B3416737) glycol (PEG) might be conjugated. cmu.edu If the goal is targeted drug delivery, N-Ethyl-L-Serine could be conjugated to a ligand that binds to specific cell surface receptors. The synthesis of amino acid conjugates with natural compounds like curcumin (B1669340) or oleanolic acid is often pursued to combine the properties of both molecules, potentially leading to synergistic effects. mdpi.com

Stereochemical Integrity : Throughout the conjugation process, it is crucial to maintain the stereochemistry of the L-serine core, as biological activity is often highly dependent on the specific enantiomeric form.

The development of polymer-drug conjugates (PDCs) offers a useful paradigm, where polymer conjugation can enhance drug solubilization, prolong circulation time, and reduce immunogenicity. nih.gov These principles are directly applicable to the design of N-Ethyl-L-Serine conjugates for various biomedical applications.

Exploiting the Hydroxyl Group for Further Derivatization

The primary hydroxyl group on the side chain of N-Ethyl-L-Serine is a key site for chemical modification, offering a route to a wide array of derivatives with tailored functionalities. acs.org This hydroxyl group acts as a nucleophile, enabling it to participate in reactions such as esterification, etherification, and phosphorylation. acs.orgnih.gov The ability to derivatize this site without protecting groups is a significant advantage in certain synthetic schemes, streamlining the production of complex molecules. acs.org

Derivatization of the hydroxyl group is a common strategy in metabolomics for enhancing detection and separation in analytical techniques like mass spectrometry. nih.govresearchgate.net For instance, acyl chlorides can react with hydroxyl groups in polar aprotic solvents to form esters. nih.gov A specific method involves using dimethylaminoacetyl chloride to "tag" hydroxyl groups, which can be completed rapidly at room temperature. nih.gov Another approach uses reagents like N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC), where the acyl group readily reacts with alcohols. nih.gov

The reactivity of the serine hydroxyl group is also fundamental in the synthesis of bioconjugates and materials. It can be esterified with drugs like ibuprofen to create novel hybrid molecules. researchgate.net In materials science, L-serine has been used to functionalize metal-organic frameworks (MOFs), where its functional groups, including the hydroxyl, play a role in modifying the material's properties for applications like gas capture. rsc.org

The table below details reagents used for the derivatization of hydroxyl groups, which are applicable to the side chain of N-Ethyl-L-Serine.

| Reagent | Reaction Type | Purpose/Application |

| Dimethylaminoacetyl chloride | Acylation (Esterification) | Chemical tagging for metabolomic analysis by mass spectrometry. nih.gov |

| N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC) | Acylation (Esterification) | Derivatization of alcohol moieties for chiral analysis. nih.gov |

| Carboxylic acids (e.g., Ibuprofen) | Esterification | Synthesis of drug-amino acid conjugates. researchgate.net |

| 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Nucleophilic Aromatic Substitution | Fluorescent labeling for detection in chromatography. researchgate.net |

These derivatization strategies highlight the chemical versatility of the hydroxyl group, making it a valuable handle for creating complex N-Ethyl-L-Serine-based molecules for a range of scientific and therapeutic purposes.

Enzymatic and Metabolic Transformations of N Ethyl L Serine

Interactions with Amino Acid Transporters and Cellular Uptake Mechanisms

The cellular uptake of amino acids is mediated by a variety of transporter proteins with overlapping specificities. L-serine is primarily transported across the plasma membrane by two main systems: System A (Alanine-preferring) and System ASC (Alanine, Serine, Cysteine-preferring).

System A , which includes transporters like SNAT1 (SLC38A1) and SNAT2 (SLC38A2), is a sodium-dependent transporter for small neutral amino acids.

System ASC , featuring transporters such as ASCT1 (SLC1A4) and ASCT2 (SLC1A5), is also sodium-dependent and shows a high affinity for alanine (B10760859), serine, and cysteine. In the brain, ASCT1 is considered a major transporter for L-serine, facilitating its uptake into neurons.

The introduction of an ethyl group to the alpha-amino group of L-serine to form N-Ethyl-L-serine would likely alter its interaction with these transporters. The increased steric bulk and the change in the charge distribution of the amino group could potentially reduce the affinity of N-Ethyl-L-serine for these transporters compared to L-serine. The specificity of these transporters is finely tuned to the size, charge, and structure of the amino acid side chain and the alpha-amino and carboxyl groups. Modification of the amino group, a key recognition site, would be expected to impact binding.

Table 1: Major Amino Acid Transporter Systems for L-Serine

| Transporter System | Key Transporter Proteins | Substrate Specificity | Ion-dependency |

| System A | SNAT1 (SLC38A1), SNAT2 (SLC38A2) | Small neutral amino acids | Sodium-dependent |

| System ASC | ASCT1 (SLC1A4), ASCT2 (SLC1A5) | Alanine, Serine, Cysteine | Sodium-dependent |

This table is based on known transporters for L-serine. The interaction of N-Ethyl-L-serine with these transporters has not been experimentally determined.

Catabolic Pathways and Degradation Mechanisms

Once inside the cell, N-Ethyl-L-serine would be expected to undergo catabolism. The primary metabolic pathway for many N-alkylated compounds, including N-alkylated amino acids, is N-dealkylation.

N-dealkylation is a crucial metabolic reaction in the detoxification and breakdown of many xenobiotics and endogenous compounds. In the case of N-Ethyl-L-serine, the process would involve the removal of the N-ethyl group. This reaction is typically an oxidative process catalyzed by cytochrome P450 (CYP) enzymes.

The general mechanism of CYP-mediated N-dealkylation involves the hydroxylation of the carbon atom of the alkyl group that is attached to the nitrogen. This creates an unstable carbinolamine intermediate. This intermediate then spontaneously decomposes to yield the dealkylated amine (in this case, L-serine) and an aldehyde. For an N-ethyl group, the corresponding aldehyde is acetaldehyde (B116499).

Therefore, the N-deethylation of N-Ethyl-L-serine would produce L-serine and acetaldehyde. The resulting L-serine could then enter the well-established metabolic pathways of this amino acid, such as its conversion to pyruvate, glycine (B1666218), or its incorporation into proteins and lipids. Acetaldehyde, a reactive and potentially toxic compound, would be further metabolized, typically by aldehyde dehydrogenases, to acetate, which can then be converted to acetyl-CoA and enter the citric acid cycle.

The primary enzyme system responsible for the oxidative N-dealkylation of a wide range of substrates is the cytochrome P450 monooxygenase system , located predominantly in the endoplasmic reticulum of liver cells, but also present in other tissues. Various CYP isozymes exhibit broad and overlapping substrate specificities, and it is likely that one or more of these enzymes would be capable of metabolizing N-Ethyl-L-serine.

Another class of enzymes that can be involved in N-dealkylation are the flavin-containing monooxygenases (FMOs) . However, FMOs typically metabolize tertiary amines to their N-oxide products, while CYP enzymes are the primary catalysts for the N-dealkylation of both secondary and tertiary amines. As N-Ethyl-L-serine is a secondary amine, CYP enzymes are the more probable catalysts for its initial breakdown.

Role as a Substrate or Inhibitor for Specific Enzymes

The structural similarity of N-Ethyl-L-serine to L-serine suggests that it could potentially interact with enzymes that use L-serine as a substrate or regulator. However, the presence of the N-ethyl group would likely modify these interactions significantly.

Detailed experimental data on the enzyme kinetics and binding affinities of N-Ethyl-L-serine with specific enzymes are not available in the current scientific literature. To understand its role as a potential substrate or inhibitor, kinetic studies would need to be performed with relevant enzymes from L-serine metabolism, such as:

Serine dehydratase: This enzyme converts L-serine to pyruvate. The N-ethyl group might hinder the binding of the molecule to the active site or prevent the catalytic reaction.

Serine hydroxymethyltransferase (SHMT): This enzyme interconverts L-serine and glycine. The N-ethyl group would likely interfere with the binding and the transfer of the hydroxymethyl group.

3-Phosphoglycerate (B1209933) Dehydrogenase (PHGDH): L-serine is an allosteric inhibitor of this enzyme in its own biosynthetic pathway. It is conceivable that N-Ethyl-L-serine could also act as an allosteric regulator, though its binding affinity and inhibitory potency would likely differ from that of L-serine.

Without experimental data, any discussion of Michaelis-Menten constants (Km) or inhibitor constants (Ki) for N-Ethyl-L-serine would be purely speculative.

Table 2: Potential Enzyme Interactions for N-Ethyl-L-Serine (Hypothetical)

| Enzyme | Normal Reaction with L-Serine | Potential Interaction with N-Ethyl-L-Serine |

| Serine dehydratase | Converts L-serine to pyruvate and ammonia (B1221849). | Potential for competitive inhibition or to be a poor substrate. |

| Serine hydroxymethyltransferase (SHMT) | Reversibly converts L-serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. | Likely to be a poor substrate or an inhibitor due to steric hindrance from the N-ethyl group. |

| 3-Phosphoglycerate Dehydrogenase (PHGDH) | L-serine acts as an allosteric inhibitor. | Potential to act as an allosteric inhibitor, but with unknown affinity and potency. |

This table presents hypothetical interactions based on the known functions of these enzymes with L-serine. No experimental data for N-Ethyl-L-serine is currently available.

There are no published crystal structures or other structural biology data for complexes of N-Ethyl-L-serine with any enzyme. Structural studies, such as X-ray crystallography or cryo-electron microscopy, would be necessary to visualize how N-Ethyl-L-serine binds to the active or allosteric sites of enzymes. Such studies would reveal the specific molecular interactions, or lack thereof, and explain the kinetic data. The ethyl group would likely alter the hydrogen bonding network and steric compatibility within the binding pocket compared to L-serine, leading to different binding orientations and affinities.

Integration into Broader Metabolic Networks

Interplay with One-Carbon Metabolism

There is no available information on how N-Ethyl-L-serine interacts with one-carbon metabolism.

Connections to Glycine and Cysteine Metabolism

There is no available information on the connections between N-Ethyl-L-serine and the metabolic pathways of glycine and cysteine.

Investigation of Biological Activities and Cellular Roles in Model Systems

Mechanistic Studies of Cellular Responses

While direct studies on N-Ethyl-L-Serine are scarce, research into L-serine provides a foundational understanding of how a modified serine molecule might influence cellular activities.

Influence on Cellular Proliferation and Differentiation (e.g., in vitro cell lines, non-human)

L-serine is a crucial amino acid for the proliferation of various cell types, including cancer cells and activated immune cells, as it is involved in the synthesis of proteins, nucleic acids, and lipids. aginganddisease.orgnih.gov Rapidly proliferating cells, such as effector T cells, demonstrate a high dependency on serine for growth. aginganddisease.org In both mouse and human skeletal muscle stem and progenitor cells, extracellular serine is required for proper cell function and proliferation. nih.gov When extracellular serine is restricted, it can slow cell proliferation. aginganddisease.org The de novo synthesis of L-serine from the glycolytic intermediate 3-phosphoglycerate (B1209933) is essential for the development of the central nervous system. cabidigitallibrary.org In human induced pluripotent stem cell (iPSC)-derived astrocytes, intracellular levels of L-serine increase during the differentiation process, consistent with cellular maturation and proliferation. nih.gov

Table 1: Role of L-Serine in Cellular Proliferation and Differentiation

| Cellular Process | Model System | Key Findings |

|---|---|---|

| Proliferation | Cancer Cells, Immune Cells | High dependency on serine for growth and proliferation. aginganddisease.org |

| Proliferation | Mouse & Human Muscle Stem/Progenitor Cells | Extracellular serine is essential for cell function and proliferation. nih.gov |

| Differentiation | Human iPSC-derived Astrocytes | Intracellular L-serine levels rise during differentiation, indicating a role in maturation. nih.gov |

| Development | Mammalian Central Nervous System | De novo L-serine synthesis is vital for proper formation and function. cabidigitallibrary.org |

Modulation of Intracellular Signaling Pathways

L-serine metabolism is interconnected with major intracellular signaling pathways that regulate cell growth and response to stress. It participates in one-carbon metabolism, which is critical for the synthesis of nucleotides and the universal methyl donor S-adenosylmethionine (SAM), thereby influencing epigenetic modifications. aginganddisease.orgnih.gov In certain cellular contexts, L-serine can influence the AMPK and NF-κB signaling pathways, which are involved in inflammation and cellular stress responses. nih.gov Furthermore, studies in yeast have shown that cellular responses to L-serine involve the general amino acid control system and significant metabolic shifts, including a transient increase in L-aspartate for ammonia (B1221849) storage. oup.comresearchgate.net

Neurobiological Roles in Animal Models (Pre-clinical Focus)

Pre-clinical research has extensively documented the neuroprotective and neuromodulatory roles of L-serine, offering a potential framework for understanding the neurobiological activities of its derivatives.

Impact on Neurotransmitter Systems and Receptor Modulation

L-serine serves as a precursor for important neurotransmitters, including glycine (B1666218) and D-serine, which are crucial co-agonists for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and glutamatergic neurotransmission. nih.govreddit.com L-serine itself can act as a neuroprotective agent by activating glycine receptors, which are inhibitory neurotransmitter receptors in the central nervous system. nih.govfrontiersin.org This activation can reduce neuronal excitability and mitigate neurotoxicity. nih.govfrontiersin.org

Examination of Neuroprotective or Neuromodulatory Mechanisms

In various animal models of neurological injury and disease, L-serine administration has demonstrated significant neuroprotective effects. researchgate.net In a rat model of ischemic stroke, L-serine treatment reduced infarct volume and improved neurological outcomes in a dose-dependent manner. researchgate.net It has been shown to inhibit inflammation, promote remyelination, and support the proliferation of neural stem cells. nih.govfrontiersin.org The neuroprotective mechanisms of L-serine are multifaceted, including the reduction of inflammatory cytokines, modulation of microglial polarization, and protection against oxidative stress-mediated damage. nih.govnih.gov For instance, in a vervet model, L-serine co-administered with the neurotoxin BMAA reduced the development of protein inclusions and reactive astrogliosis characteristic of amyotrophic lateral sclerosis (ALS). nih.gov

Table 2: Neuroprotective Mechanisms of L-Serine in Animal Models

| Neurological Condition | Animal Model | Observed Neuroprotective/Neuromodulatory Effects |

|---|---|---|

| Ischemic Stroke | Rat (pMCAO) | Reduced infarct volume and neurological deficit. researchgate.net |

| ALS/MND Model | Vervet (BMAA-induced) | Reduced protein inclusions, microglial activation, and astrogliosis. nih.gov |

| White Matter Injury | Mouse | Protected nerve cells, promoted oligodendrocyte proliferation and remyelination. nih.govfrontiersin.org |

| Traumatic Brain Injury | Mouse | Reduced inflammatory responses and improved neurological function recovery. alzdiscovery.org |

Participation in Non-Proteinogenic Peptide and Natural Product Assembly

The incorporation of non-proteinogenic amino acids, which are not encoded in the standard genetic code, is a key strategy in synthetic biology and drug development to create novel peptides with enhanced properties. wikipedia.orgnih.gov

L-serine and its derivatives, like L-serine ethyl ester, are valuable building blocks in the synthesis of polypeptides and other complex molecules. The hydroxyl group on the side chain of serine is a reactive site that can be used for modifications and plays a key role in the secondary structure of polypeptides. acs.orgnih.gov Chemoenzymatic polymerization of L-serine ethyl ester has been used to synthesize poly(L-serine) without the need for side-group protection, offering a more atom-economical approach to producing this functional polypeptide. acs.orgnih.gov Furthermore, methods have been developed for the late-stage, site-selective functionalization of serine residues within peptides to create noncanonical amino acids. acs.org In the biosynthesis of natural products like the antibiotic prodigiosin, L-serine is incorporated to form one of the constituent pyrrole (B145914) rings. wikipedia.org

Incorporation into Peptide Chains via Non-Ribosomal Peptide Synthetases

Non-ribosomal peptide synthetases are large, multi-enzyme complexes that microorganisms use to synthesize a wide array of bioactive peptides, many of which have important pharmaceutical applications. A key feature of NRPSs is their ability to incorporate non-proteinogenic (non-standard) amino acids into growing peptide chains. This includes amino acids that have been modified in various ways, such as through N-methylation.

While N-methylation is a relatively common modification catalyzed by specific N-methyltransferase domains within the NRPS machinery, the incorporation of N-ethylated amino acids is significantly less common. The enzymatic machinery for such a modification would likely involve a dedicated N-ethyltransferase domain. This enzyme would utilize a donor molecule, such as S-adenosyl-L-ethionine (SAE), to transfer an ethyl group to the amino group of L-serine either before or during its incorporation into the peptide backbone.

The process would hypothetically follow the canonical steps of non-ribosomal peptide synthesis:

Adenylation (A) domain: Selects and activates L-serine (or a pre-ethylated N-ethyl-L-serine) by converting it to an aminoacyl-adenylate.

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid as a thioester.

N-ethyltransferase (NEt) domain (hypothetical): If the ethylation occurs on the NRPS, a specific NEt domain would catalyze the transfer of an ethyl group to the tethered L-serine.

Condensation (C) domain: Catalyzes the formation of a peptide bond between the N-ethyl-L-serine and the growing peptide chain.

Extensive searches of known non-ribosomal peptides, including detailed examinations of complex structures like etamycin (B1203400) and virginiamycin, have not revealed the presence of an N-ethyl-L-serine moiety. This suggests that if this modification does occur naturally, it is within a yet-to-be-characterized biosynthetic pathway.

Contribution to Bioactive Metabolite Structures

The incorporation of modified amino acids like N-ethyl-L-serine would undoubtedly have a significant impact on the structure and, consequently, the biological activity of a peptide. The ethyl group on the nitrogen atom of the peptide backbone would introduce several key changes:

Increased Lipophilicity: The addition of an ethyl group would make the local region of the peptide more hydrophobic, which could influence its solubility, membrane permeability, and interaction with hydrophobic pockets in target proteins.

Steric Hindrance: The bulkier ethyl group, compared to a methyl group or a hydrogen atom, could sterically influence the peptide's conformation, potentially locking it into a specific three-dimensional shape required for bioactivity.

Resistance to Proteolysis: N-alkylation of the peptide bond is a known strategy employed by microorganisms to protect their bioactive peptides from degradation by proteases. An N-ethyl group would likely confer even greater resistance than an N-methyl group due to its larger size.

Given these potential effects, a hypothetical bioactive metabolite containing N-ethyl-L-serine could exhibit enhanced properties such as improved target binding, increased cell penetration, and a longer biological half-life. However, without a confirmed natural product containing this specific residue, these contributions remain theoretical. The table below summarizes the potential impacts of N-ethylation on a peptide structure.

| Structural Feature | Consequence of N-ethylation of L-Serine |

| Backbone Flexibility | Reduced local flexibility, potentially stabilizing a bioactive conformation. |

| Solubility | Decreased aqueous solubility, increased lipid solubility. |

| Enzymatic Stability | Increased resistance to cleavage by proteases. |

| Receptor Interaction | Altered binding affinity and specificity due to steric and electronic effects. |

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for resolving complex mixtures and quantifying individual components. For amino acid derivatives like N-ethyl-L-serine, these techniques often involve derivatization to enhance detectability and improve chromatographic behavior.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of amino acids and their derivatives. Due to the polar and zwitterionic nature of amino acids, direct analysis by reversed-phase HPLC can be challenging. Therefore, pre-column or post-column derivatization is commonly employed to convert these analytes into more hydrophobic and easily detectable species usp.orgresearchgate.net.

Common derivatization reagents used for amino acid analysis include o-phthaldialdehyde (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine or 3-mercaptopropionic acid) which forms highly fluorescent isoindole products usp.orgresearchgate.net. Other reagents like 1-(9-fluorenyl)ethyl chloroformate (FLEC) and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) are also utilized, forming stable derivatives amenable to sensitive detection researchgate.netrsc.orgresearchgate.net. These derivatized compounds are then separated on reversed-phase columns, typically C18, using gradient elution with mobile phases composed of buffered aqueous solutions and organic solvents like acetonitrile (B52724) or methanol (B129727) usp.orgresearchgate.netnih.gov.

Detection methods commonly coupled with HPLC for amino acid analysis include fluorescence detection (FL), which offers high sensitivity and selectivity for fluorescent derivatives usp.orgresearchgate.netresearchgate.netnih.gov, and UV-Vis detection. When coupled with mass spectrometry (LC-MS), it provides further specificity and structural information nih.gov. For chiral analysis, derivatization with chiral reagents can convert enantiomers into diastereomers, allowing for their separation and quantification on achiral stationary phases researchgate.netrsc.org.

| Derivatization Reagent | Detection Method(s) | Typical Column Type | Notes on Application to Amino Acids |

| o-Phthaldialdehyde (OPA) + Thiol | Fluorescence (FL) | C18 | Forms fluorescent isoindole products; requires immediate analysis due to derivative instability usp.orgresearchgate.net. |

| 1-(9-fluorenyl)ethyl chloroformate (FLEC) | Fluorescence (FL), UV, MS/MS | C18 | Forms stable derivatives; suitable for chiral derivatization to separate enantiomers researchgate.netrsc.org. |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Fluorescence (FL), MS | C18 | Forms stable, fluorescent derivatives; compatible with LC-MS/MS researchgate.net. |

| Phenyl isothiocyanate (PITC) | UV, Fluorescence (FL) | C18 | Forms phenylthiocarbamyl (PTC) derivatives usp.org. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Forms

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Amino acids, being non-volatile and polar, require derivatization to render them suitable for GC analysis. This process involves converting polar functional groups (amino, carboxyl, hydroxyl) into less polar, more volatile derivatives creative-proteomics.comcore.ac.uknist.govnih.govwvu.edu.

Common derivatization strategies include silylation, typically using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA), which replace active protons with trimethylsilyl (B98337) (TMS) groups creative-proteomics.comnih.govwvu.edu. Alternatively, derivatization with alkyl chloroformates (e.g., methyl chloroformate, propyl chloroformate) or acylating agents can form volatile esters and amides core.ac.uknist.govwvu.edu. For amino acids with hydroxyl groups, such as serine, specific derivatization of the hydroxyl group is also often necessary creative-proteomics.comnih.gov. The N-ethyl group on N-ethyl-L-serine may influence the choice and efficiency of derivatization reagents.

Once derivatized, the compounds are separated by GC based on their volatility and interaction with the stationary phase of the GC column. The mass spectrometer then detects and identifies these derivatives by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns, providing both qualitative and quantitative information core.ac.uknist.govnih.govwvu.edu.

| Derivatization Reagent | Functional Groups Derivatized | Typical GC-MS Application for Amino Acids | Notes on Volatility/Stability |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -COOH, -NH₂, -OH | Silylation of amino, carboxyl, and hydroxyl groups creative-proteomics.comnih.govwvu.edu. | Increases volatility and thermal stability. Sensitivity to moisture. |

| Methyl chloroformate / Propyl chloroformate | -NH₂, -COOH | Formation of methyl/propyl esters and amides core.ac.uknist.govwvu.edu. | Creates volatile derivatives suitable for GC. |

| Methoxycarbonylation/Methyl Ester (MOC/ME) | -NH₂, -COOH | Conversion to methoxycarbonyl and methyl ester derivatives nist.gov. | Enhances volatility for GC-MS analysis. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the analysis of complex biological samples. It combines the separation power of HPLC with the identification and quantification capabilities of mass spectrometry nih.govthermofisher.com. For amino acid analysis, LC-MS/MS often employs derivatization to improve ionization efficiency and chromatographic separation researchgate.net.

The use of techniques like electrospray ionization (ESI) allows for the direct ionization of polar molecules in the liquid phase nih.govthermofisher.comacs.org. Tandem mass spectrometry (MS/MS) involves selecting a specific precursor ion (e.g., the derivatized N-ethyl-L-serine), fragmenting it, and then detecting characteristic product ions. This process, often performed using Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity, enabling the accurate quantification of target analytes even in complex matrices with minimal interference rsc.orgresearchgate.netnih.govthermofisher.com. LC-MS/MS is particularly valuable for identifying and quantifying amino acid derivatives in biological fluids, cellular extracts, and fermentation broths nih.govacs.org.

Spectroscopic Techniques for Structural Elucidation and Conformation

Spectroscopic methods are critical for determining the molecular structure, functional groups, and stereochemistry of compounds like N-ethyl-L-serine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁷O NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for elucidating molecular structures. It provides detailed information about the chemical environment of atomic nuclei, such as ¹H, ¹³C, and ¹⁷O nih.govmdpi.comdiva-portal.orgnih.gov.

¹H NMR: Provides information on the number and types of protons, their chemical shifts (indicating the electronic environment), and their coupling patterns (revealing neighboring protons), thus aiding in determining connectivity nih.govmdpi.com.

¹³C NMR: Offers insights into the carbon backbone of the molecule, with chemical shifts sensitive to functional groups and hybridization states nih.govmdpi.com.

2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) can correlate protons directly bonded to carbons, providing unambiguous assignments and confirming structural features nih.gov.

NMR is instrumental in confirming the presence of the N-ethyl group and the serine backbone, and can help identify any positional isomers or impurities. The chemical shifts and coupling constants obtained are unique fingerprints of the molecule's structure.

| NMR Nucleus | Information Provided | Relevance to N-ethyl-L-serine |

| ¹H | Proton environments, connectivity, number of protons | Confirms N-ethyl protons, alpha-proton, beta-protons, hydroxyl proton. |

| ¹³C | Carbon environments, functional groups, hybridization | Identifies carbons in the N-ethyl group, alpha-carbon, beta-carbon, carboxyl carbon. |

| ¹⁷O | Oxygen environments | Can provide information about the hydroxyl and carboxyl groups. |

Circular Dichroism (CD) for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a technique used to measure the differential absorption of left and right circularly polarized light by chiral molecules univr.itfrontiersin.org. As L-serine is a chiral amino acid, its derivatives, including N-ethyl-L-serine, are also chiral.

CD spectroscopy is invaluable for:

Determining Enantiomeric Purity: It can quantify the ratio of enantiomers in a sample, confirming the L-configuration of the serine backbone and the absence or presence of its D-enantiomer rsc.orgresearchgate.net.

Conformational Analysis: CD can provide insights into the secondary structure and conformational preferences of chiral molecules, although this is more commonly applied to biomacromolecules univr.itfrontiersin.org.

The CD spectrum of N-ethyl-L-serine would exhibit characteristic bands related to its chromophores and chiral centers, allowing for its identification and the assessment of its stereochemical integrity frontiersin.orgresearchgate.net.

Theoretical and Computational Investigations of N Ethyl L Serine

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are instrumental in understanding the dynamic nature of molecules in various environments. These techniques allow for the exploration of conformational possibilities and interactions with other molecules over time.

The conformational landscape of an amino acid is defined by the relative orientations of its constituent groups, determined by rotations around single bonds. L-serine's conformation is largely governed by a network of intramolecular hydrogen bonds involving the amino, carboxyl, and hydroxyl groups. nih.gov Experimental and computational studies have identified multiple stable conformers for L-serine in the gas phase, each with a unique energetic profile. nih.govnih.gov

The introduction of an ethyl group onto the nitrogen atom (N-ethylation) would be expected to significantly alter this landscape in several ways:

Steric Hindrance: The ethyl group is bulkier than the hydrogen atom it replaces, leading to increased steric hindrance that would restrict the rotation around the N-Cα bond.

Hydrogen Bonding: The secondary amine in N-Ethyl-L-Serine can act as a hydrogen bond acceptor but, unlike the primary amine in L-serine, can no longer function as a hydrogen bond donor. This change fundamentally alters the potential intramolecular hydrogen-bonding network, eliminating conformers stabilized by N-H···O or N-H···O=C interactions.

Hydrophobicity: The ethyl group introduces a hydrophobic character, which could influence its preferred conformation, particularly in aqueous solutions.

MD simulations would be essential to map the potential energy surface of N-Ethyl-L-Serine. By simulating the molecule's movement over time, researchers can identify low-energy, stable conformations and the energy barriers between them. It is predicted that the conformational space of N-Ethyl-L-Serine would be more restricted than that of L-serine, with fewer stable conformers.

| Dihedral Angle | L-Serine (Typical Range) | N-Ethyl-L-Serine (Predicted Effect) | Rationale |

| Φ (phi) | -150° to -60°, 60° to 90° | More restricted range | Steric clash from the ethyl group limits rotation around the N-Cα bond. |

| Ψ (psi) | -60° to -30°, 120° to 180° | Altered preferences | Changes in the intramolecular hydrogen bond network affect the stability of Cα-C bond rotations. |

| χ1 (chi1) | -60°, 60°, 180° | Minor alteration | Rotation of the side chain (Cα-Cβ) is less directly affected but may shift to accommodate new backbone conformations. |

Understanding how N-Ethyl-L-Serine interacts with biological macromolecules like enzymes and receptors is crucial for predicting its biological activity. MD simulations can model the binding of a ligand within the active site of a protein, revealing key interactions and estimating binding stability. mdpi.com

Compared to L-serine, N-Ethyl-L-Serine would exhibit a different interaction profile:

Loss of H-Bond Donation: In an enzyme active site, the primary amino group of L-serine can donate two hydrogen bonds to stabilize its binding. The secondary amine of N-Ethyl-L-Serine loses this capability, which could weaken its affinity for binding pockets that rely on such interactions.

Gain of Hydrophobic Interactions: The ethyl group can form favorable van der Waals and hydrophobic interactions with nonpolar residues (e.g., Alanine (B10760859), Valine, Leucine) in a binding pocket. This could potentially compensate for the loss of hydrogen bonding or direct the molecule to different binding sites. monash.edu

Altered Electrostatic Potential: The N-ethylation modifies the charge distribution around the nitrogen atom, which would influence electrostatic interactions with charged or polar residues in the protein.

| Interaction Type | L-Serine | N-Ethyl-L-Serine | Predicted Consequence |

| Hydrogen Bond Donor | Amino group (N-H) | None | Weaker binding in sites with H-bond acceptors. |

| Hydrogen Bond Acceptor | Nitrogen lone pair | Nitrogen lone pair | Maintained |

| Hydrophobic | Minimal (β-carbon) | Ethyl group | Enhanced binding in hydrophobic pockets. |

| Electrostatic | Primary ammonium (B1175870) (protonated) | Secondary ammonium (protonated) | Altered long-range electrostatic steering and salt bridge geometry. |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic properties of a molecule.

Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure of N-Ethyl-L-Serine. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap indicates the chemical stability of a molecule.

The ethyl group is an electron-donating group. By analogy with other N-alkylated compounds, its presence on the serine nitrogen atom is expected to:

Increase HOMO Energy: Pushing electron density towards the amine, making the molecule a better electron donor and potentially more susceptible to oxidation.

Slightly Alter LUMO Energy: The LUMO is often located on the carboxylic acid group, so the effect would be less pronounced.

Decrease the HOMO-LUMO Gap: A smaller gap suggests higher chemical reactivity compared to L-serine.

Modify the Molecular Electrostatic Potential (MEP): The MEP map would show a shift in electron density, altering the regions most susceptible to nucleophilic or electrophilic attack.

| Quantum Chemical Property | L-Serine (Reference) | N-Ethyl-L-Serine (Predicted Change) | Implication |

| HOMO Energy | Lower | Higher | More easily oxidized. |

| LUMO Energy | Higher | Minor Change | Less impact on reduction potential. |

| HOMO-LUMO Gap | Larger | Smaller | Increased chemical reactivity. |

| Dipole Moment | High | Altered magnitude/vector | Changes in polarity and solubility. |

Quantum chemical calculations are invaluable for studying reaction mechanisms by locating and characterizing the transition state (TS)—the highest energy point along a reaction coordinate. For an enzyme that processes L-serine, the reaction mechanism involves the formation of a specific TS.

If N-Ethyl-L-Serine were a substrate or inhibitor for such an enzyme, its structure would alter the TS. For a reaction involving the amino group, the N-ethyl substituent would introduce significant changes:

Steric Hindrance: The ethyl group could sterically clash with active site residues in the transition state, raising the activation energy and slowing the reaction rate.

Electronic Effects: The electron-donating nature of the ethyl group could stabilize or destabilize charge development in the transition state, depending on the specific mechanism. For instance, if the TS involves a partial positive charge on the nitrogen, the ethyl group would be stabilizing.

By modeling the reaction pathway for both L-serine and N-Ethyl-L-Serine, one could calculate and compare the activation energies, providing a quantitative prediction of how N-ethylation affects the reaction rate.

In Silico Screening for Enzyme Substrates or Inhibitors

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov N-Ethyl-L-Serine could be included in such a library to assess its potential as a substrate or inhibitor for enzymes that recognize L-serine.

The process would involve:

Target Selection: Choosing a protein of interest, for example, Serine Racemase, which converts L-serine to D-serine. nih.gov

Molecular Docking: A program would be used to predict the binding pose of N-Ethyl-L-Serine within the enzyme's active site. The program calculates a "docking score," which estimates the binding affinity.

Analysis: The predicted binding mode would be analyzed to see if it engages with key catalytic residues. Compared to L-serine, the N-ethyl group might prevent an optimal fit or could occupy a new sub-pocket.

Such a screening could reveal that N-Ethyl-L-Serine acts as a competitive inhibitor. It might bind to the active site, preventing the natural substrate (L-serine) from binding, but fail to undergo the catalytic reaction due to steric or electronic factors, thus inhibiting the enzyme.

| Compound | Target Enzyme (Hypothetical) | Predicted Docking Score (kcal/mol) | Key Predicted Interactions | Predicted Role |

| L-Serine | Serine Hydroxymethyl-transferase | -7.5 | H-bonds with Ser50, Arg235; Salt bridge with Asp200 | Substrate |

| N-Ethyl-L-Serine | Serine Hydroxymethyl-transferase | -6.8 | H-bond with Ser50; Hydrophobic contact with Leu150; Steric clash with Arg235 | Competitive Inhibitor |

Docking Studies and Binding Affinity Predictions

Following a comprehensive search of scientific literature and computational chemistry databases, no specific studies detailing the molecular docking or binding affinity predictions for the compound “L-Serine, N-ethyl-” were identified.

The current body of publicly accessible research does not appear to include in silico investigations into the binding modes, potential protein targets, or predicted binding energies of N-Ethyl-L-Serine. Consequently, detailed research findings and data tables related to its docking simulations, such as binding affinity values (e.g., kcal/mol), inhibition constants (Ki), or descriptions of intermolecular interactions with specific biological targets, are not available.

Further research would be necessary to computationally model the interactions of N-Ethyl-L-Serine with various receptors and enzymes to predict its potential biological activity and binding characteristics. Such studies would typically involve:

Target Identification: Selecting potential protein targets based on the structural similarity of N-Ethyl-L-Serine to known bioactive molecules.

Molecular Docking Simulations: Using computational software to predict the preferred orientation of N-Ethyl-L-Serine when bound to a specific protein target.

Binding Affinity Calculations: Estimating the strength of the interaction between N-Ethyl-L-Serine and its target, often expressed as binding free energy.

Without such studies, no data can be presented for this section.

Future Research Directions and Translational Perspectives Non Clinical

Elucidation of Undiscovered Biosynthetic and Catabolic Enzymes

A significant gap in current knowledge pertains to the precise enzymatic pathways governing the biosynthesis and catabolism of N-ethyl-L-serine within biological systems. Future research should prioritize the identification and characterization of enzymes responsible for its synthesis, potentially through N-ethylation of serine or related precursors. Concurrently, understanding the catabolic routes is crucial for elucidating its metabolic fate and potential physiological impact. This involves screening microbial or cellular extracts for enzymatic activity that can modify or degrade N-ethyl-L-serine, employing techniques such as substrate-based assays and proteomics. Identifying these enzymes could reveal novel biochemical transformations and provide targets for metabolic engineering or therapeutic intervention.

Development of Novel N-Ethyl-L-Serine Derivatives with Targeted Biological Activities

The structural modification of N-ethyl-L-serine presents a promising avenue for developing compounds with tailored biological activities. Research efforts should focus on synthesizing a library of derivatives by altering the ethyl group, the amino group, or the hydroxyl group of the serine backbone. These modifications could include introducing different alkyl chains, functional groups, or chiral centers. The resulting derivatives should then be screened for specific biological effects, such as enzyme inhibition, receptor binding, or modulation of cellular signaling pathways. Structure-activity relationship (SAR) studies will be vital to correlate specific structural features with observed biological activities, guiding the design of more potent and selective N-ethyl-L-serine-based therapeutics or biochemical probes.

Application in Synthetic Biology for Enhanced Production or Metabolic Engineering

N-ethyl-L-serine holds potential for application in synthetic biology, particularly for enhancing production or enabling metabolic engineering strategies. Future research could involve engineering microbial hosts (e.g., E. coli, yeast) to produce N-ethyl-L-serine efficiently. This would require identifying and cloning genes encoding the necessary biosynthetic enzymes, optimizing their expression, and potentially introducing heterologous pathways. Metabolic engineering approaches could also focus on redirecting cellular resources towards N-ethyl-L-serine synthesis, perhaps by modifying existing amino acid metabolic pathways or introducing novel enzymatic steps. Such engineered systems could serve as biocatalysts for sustainable production of N-ethyl-L-serine or its derivatives for various industrial or research purposes.

Advanced Analytical Method Development for Ultra-Trace Detection

Accurate and sensitive detection methods are essential for studying the presence, distribution, and metabolism of N-ethyl-L-serine in complex biological matrices. Current analytical techniques may not be sufficiently sensitive for ultra-trace detection. Future research should focus on developing and validating advanced analytical methodologies, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) after appropriate derivatization. Optimization of sample preparation techniques, including solid-phase extraction (SPE) and derivatization protocols, will be crucial for improving sensitivity and selectivity. The development of robust assays capable of quantifying N-ethyl-L-serine at picomolar or femtomolar levels would enable detailed pharmacokinetic studies, metabolomic profiling, and environmental monitoring.

Deepening Understanding of Stereochemical Implications in Biological Systems

The stereochemistry of N-ethyl-L-serine is a critical factor that can profoundly influence its interactions within biological systems. While the L-enantiomer is specified, the potential for D-enantiomers or racemic mixtures to arise or exhibit different biological activities warrants investigation. Future research should focus on characterizing the stereoselective synthesis of N-ethyl-L-serine and its derivatives, as well as developing methods to separate and quantify enantiomers. Studies investigating the differential binding affinities of N-ethyl-L-serine enantiomers to biological targets (e.g., enzymes, receptors) and their distinct metabolic fates are essential. Understanding these stereochemical implications will be key to designing enantiomerically pure compounds with predictable and optimized biological effects.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing N-ethyl-L-serine and validating its chemical purity?

- Methodological Answer : Synthesis typically involves ethylation of L-serine under controlled conditions, such as nucleophilic substitution or enzymatic modification. Purity validation requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and absence of byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to verify the ethyl group's position on the serine backbone. Researchers should cross-reference retention times and spectral data with established databases and include negative controls (e.g., unmodified L-serine) to ensure specificity .

Q. How can researchers assess the stability of N-ethyl-L-serine in aqueous solutions under physiological conditions?

- Methodological Answer : Stability studies should employ accelerated degradation protocols, varying pH (4–9), temperature (4°C–37°C), and ionic strength. Use HPLC-MS to quantify degradation products over time. For physiological relevance, simulate cerebrospinal fluid (CSF) or plasma conditions, monitoring hydrolysis of the ethyl group. Include taurine or L-alanine as comparative controls, as these metabolites exhibit known stability profiles in similar environments .

Q. What in vitro models are most appropriate for initial screening of N-ethyl-L-serine’s neuroactive properties?

- Methodological Answer : Acute brain slice preparations (e.g., rodent or chick) allow real-time measurement of extracellular amino acid dynamics via microdialysis. Primary neuronal cultures are suitable for electrophysiological assays (e.g., patch-clamp) to assess effects on ion channels. For metabolic interactions, use astrocyte-enriched cultures, as glial cells regulate serine homeostasis. Always include L-serine as a baseline control to differentiate effects specific to the ethylated derivative .

Advanced Research Questions

Q. How can contradictions in reported effects of N-ethyl-L-serine on neurotransmitter systems across model organisms be resolved?

- Methodological Answer : Discrepancies (e.g., excitatory vs. inhibitory outcomes) may arise from species-specific metabolic pathways or dosing regimens. Conduct cross-species comparative studies using standardized protocols (e.g., identical concentrations, administration routes). Employ transcriptomic profiling to identify differential expression of serine racemase or transporters. Validate findings using ex vivo brain slices from genetically modified models (e.g., Phgdh knockout mice) to isolate biosynthesis pathways .

Q. What experimental strategies are recommended for tracking the metabolic fate of N-ethyl-L-serine in cellular systems?

- Methodological Answer : Isotopic labeling (e.g., ¹³C or ¹⁵N) combined with tracer analysis enables precise tracking of metabolic flux. Use gas chromatography-MS (GC-MS) or liquid chromatography-MS (LC-MS) to detect labeled derivatives in the tricarboxylic acid (TCA) cycle or one-carbon metabolism. Co-culture neurons and astrocytes to model compartmentalized metabolism, and inhibit key enzymes (e.g., serine dehydratase) to pinpoint metabolic bottlenecks .

Q. What are the key considerations when designing longitudinal studies to assess chronic effects of N-ethyl-L-serine on neural plasticity?

- Methodological Answer : Longitudinal designs require strict adherence to NIH preclinical guidelines, including power analysis for cohort size and randomization. Use non-invasive imaging (e.g., MRI or two-photon microscopy) to monitor dendritic arborization in vivo. Pair behavioral assays (e.g., Morris water maze) with post-mortem immunohistochemistry for synaptic markers (e.g., PSD-95). Account for potential adaptive responses by incorporating washout periods and staggered dosing .

Q. How should researchers address variability in N-ethyl-L-serine’s bioavailability across blood-brain barrier (BBB) models?

- Methodological Answer : Compare in vitro BBB models (e.g., hCMEC/D3 cell monolayers) with in situ perfusion techniques in rodents. Measure apparent permeability (Papp) and efflux ratios using LC-MS. To resolve discrepancies, profile transporter expression (e.g., LAT1 or ASCT2) via qPCR and correlate with uptake kinetics. Consider prodrug strategies or co-administration with transport enhancers (e.g., mannitol) in refractory models .

Methodological Best Practices

- Data Reprodubility : Replicate experiments across ≥3 independent batches of synthesized N-ethyl-L-serine to control for batch variability. Share raw chromatograms and spectral data in supplementary materials .

- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for animal reporting and ensure IACUC protocols include endpoints for stress-related confounders (e.g., corticosterone levels) .

- Statistical Rigor : Use mixed-effects models to account for nested variables (e.g., litter effects in rodent studies). Pre-register hypothesis-driven analyses to mitigate Type I errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.